1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine
Übersicht
Beschreibung
1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine, also known as MMTP, is a synthetic opioid compound that was first synthesized in the 1970s. MMTP has been studied for its potential use as an opioid addiction treatment due to its long-lasting effects and low abuse potential.
Wissenschaftliche Forschungsanwendungen
1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine has been studied for its potential use as an opioid addiction treatment. It has been shown to have long-lasting effects, with a half-life of up to 60 hours, which makes it a potential candidate for use in opioid maintenance therapy. 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine has also been studied for its potential use in pain management, although more research is needed in this area.
Wirkmechanismus
1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine is a selective full agonist of the mu-opioid receptor. It binds to the receptor and activates the same signaling pathways as other opioids, resulting in pain relief and other effects. However, 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine has a lower affinity for the receptor than other opioids, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects
1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine has been shown to produce similar effects to other opioids, including pain relief, sedation, and euphoria. However, it has also been shown to produce fewer side effects, such as respiratory depression and constipation. 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine has also been shown to have a longer duration of action than other opioids, which may make it more effective for opioid maintenance therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine has several advantages for use in lab experiments. It has a well-established synthesis method and has been extensively studied, making it a reliable compound for use in research. It also has a long half-life, which allows for longer-term studies. However, 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine is a controlled substance, which may make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine. One area of interest is the potential use of 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine in pain management, particularly for chronic pain. Further studies are needed to determine the efficacy and safety of 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine for this purpose. Another area of interest is the potential use of 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine in opioid maintenance therapy. More research is needed to determine the optimal dosing and administration schedule for 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine in this context. Additionally, further studies are needed to determine the long-term effects of 1-[2-methoxy-4-(methylthio)benzoyl]-3,5-dimethylpiperidine use, particularly with regard to tolerance and dependence.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-11-7-12(2)10-17(9-11)16(18)14-6-5-13(20-4)8-15(14)19-3/h5-6,8,11-12H,7,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTNTGVEXFUDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=C(C=C2)SC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.